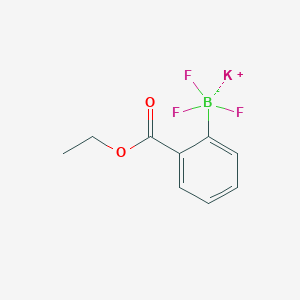

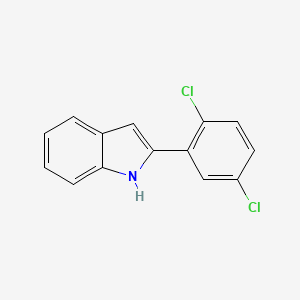

![molecular formula C13H20ClNO3 B1461821 4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride CAS No. 59931-28-1](/img/structure/B1461821.png)

4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride

Descripción general

Descripción

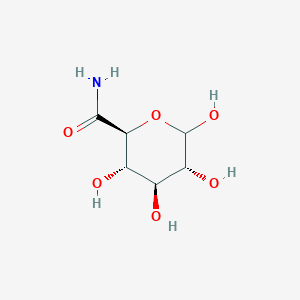

4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride, also known as DEAEBA HCl, is an organic compound that has been studied extensively for its biological activity and potential applications in various fields of research and industry. It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular formula of 4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride is C13H19NO3•HCl . Its molecular weight is 273.76 .Physical And Chemical Properties Analysis

4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride is a powder . It has a melting point of 171-174°C . It is stored at room temperature .Aplicaciones Científicas De Investigación

Quantum Chemical Studies and Antineoplastic Activity : A study discussed the quantum chemical studies on the dissociation of substituted benzoic acids, including 4-substituted benzoic acids. It also explored the potential antineoplastic activity of certain benzohydroxamic acids in leukemia-bearing mice (Sainsbury, 1975).

Synthetic Methodologies and Radiochemical Purity : Research on the synthesis of related compounds, such as 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy] benzamide hydrochloride, provided insights into synthetic methodologies and achieved high radiochemical purity (Standridge & Swigor, 1991).

Effects on Carotenogenesis : Another study investigated the effects of certain amines, including 4-[β-(diethylamino)-ethoxy]-benzophenone hydrochloride, on carotenogenesis in Blakeslea trispora, finding an increase in lycopene accumulation (Hsu, Poling, & Yokoyama, 1974).

Polyaniline Doping : Research involving the doping of polyaniline with substituted benzoic acids, such as 4-aminobenzoic acid, highlighted the potential applications in the field of advanced materials (Amarnath & Palaniappan, 2005).

Metabolism and Excretion in Humans : A study on the human metabolism and excretion of Uvinul A plus®, which contains a derivative of 4-(diethylamino)-2-hydroxybenzoyl benzoic acid, provided insights into the biotransformation and toxicokinetic parameters of such compounds (Stoeckelhuber et al., 2020).

Antimicrobial Activity of Derivatives : Research on quinazolinone derivatives synthesized using compounds like 4-aminobenzoic acid revealed their potential antimicrobial activity (El-Hashash et al., 2011).

Molar Refraction and Polarizability : A study measured the molar refraction and polarizability of a drug related to 4-(diethylamino)ethyl benzoic acid, providing insights into its physicochemical properties (Sawale et al., 2016).

Receptor Binding and Hypoglycemic Activity : Investigations into the receptor binding sites of hypoglycemic drugs related to substituted benzamides, such as 4-(diethylamino)ethyl benzoic acid, contributed to the understanding of their mode of action (Brown & Foubister, 1984).

Anticoccidial Activity : Research on the anticoccidial activity of derivatives of 4-amino-2-ethoxybenzoic acid demonstrated their potential as antiparasitic agents (Rogers et al., 1964).

Safety and Hazards

The safety information available indicates that 4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

4-[2-(diethylamino)ethoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEBUSCNBNZIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

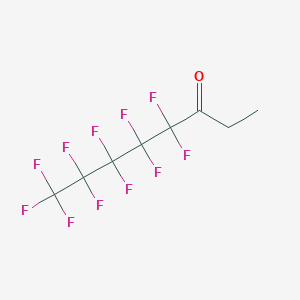

![6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid](/img/structure/B1461740.png)

![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B1461756.png)